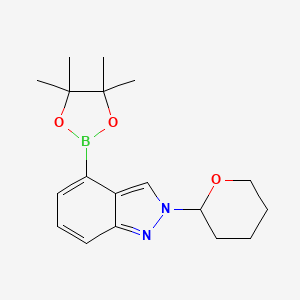

2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Description

Molecular Formula: C₁₈H₂₅BN₂O₃ Molecular Weight: 328.21 g/mol CAS No.: 1146955-35-2 Storage: Sealed, dry, 2–8°C . Key Features:

- Contains a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura cross-coupling .

- Protected tetrahydropyran (THP) group at the 2-position of the indazole core, enhancing stability during synthetic processes .

- Applications: Intermediate in pharmaceutical synthesis and materials science .

Properties

IUPAC Name |

2-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-21(20-15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQIEDANVHBVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C=C23)C4CCCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649531 | |

| Record name | 2-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146955-35-2 | |

| Record name | 2-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 304.19 g/mol. The structure includes a tetrahydro-pyran moiety and a dioxaborolane group, which are known for their roles in enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes that are crucial in various biochemical pathways.

Inhibition Studies

Research has indicated that derivatives of this compound exhibit significant inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β) . For example, related compounds have shown IC50 values in the nanomolar range (e.g., 4 nM for some derivatives) . This suggests that the compound may play a role in modulating pathways involved in cell signaling and metabolism.

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | GSK-3β | 4 | |

| Compound B | GSK-3β | 9 | |

| Compound C | Other Enzyme | TBD |

Case Study 1: GSK-3β Inhibition

In a study examining the structure-activity relationship (SAR) of various indazole derivatives, it was found that modifications in the substituents significantly impacted the potency against GSK-3β. The introduction of specific groups enhanced both the binding affinity and selectivity towards GSK-3β compared to other kinases .

Case Study 2: CNS Penetration

Another study focused on optimizing the pharmacokinetic properties of indazole derivatives, including the compound of interest. It was observed that certain modifications improved central nervous system (CNS) permeability while maintaining potent inhibitory activity against GSK-3β . This indicates potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent findings have highlighted the potential of this compound in treating conditions such as Alzheimer's disease due to its ability to inhibit GSK-3β, which is implicated in tau phosphorylation and neurofibrillary tangles formation. The structure-based design approach has led to the development of more potent analogs with better pharmacokinetic profiles .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. The incorporation of the dioxaborolane moiety is significant as boron-containing compounds are known for their ability to target cancer cells selectively. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

2. Antimicrobial Activity

The indazole framework is known for its biological activity against various pathogens. Preliminary studies suggest that derivatives of indazole can possess antimicrobial properties, which could be enhanced by the presence of the tetrahydro-pyran and dioxaborolane groups .

3. Drug Delivery Systems

The unique structural characteristics of this compound allow it to be explored for drug delivery applications. Its ability to form stable complexes with various drug molecules can facilitate controlled release mechanisms, improving the bioavailability of therapeutic agents .

Materials Science

1. Polymer Chemistry

The dioxaborolane group is known for its utility in polymerization processes. This compound can serve as a monomer or crosslinker in the synthesis of new polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and other industrial products .

2. Sensor Development

Research into sensor technologies has identified boron-containing compounds as promising candidates for sensor applications due to their ability to interact with various analytes. The incorporation of this compound into sensor devices could enhance sensitivity and selectivity toward specific target molecules .

Analytical Chemistry

1. Chromatography

The compound's unique structure allows it to be utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC). This application is particularly relevant for the separation of enantiomers in pharmaceutical research .

2. Spectroscopic Applications

Due to its distinct chemical properties, this compound can be employed in various spectroscopic techniques such as NMR and mass spectrometry for the identification and quantification of other compounds in complex mixtures .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Triazole Derivative

Compound : 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Molecular Formula : C₁₃H₂₂BN₃O₃

Molecular Weight : 279.15 g/mol

Key Differences :

- Replaces indazole with a triazole ring, reducing molecular weight and altering electronic properties.

- Lower steric hindrance may enhance reactivity in cross-coupling but reduce binding affinity in medicinal chemistry contexts .

Pyrimidine Derivative

Compound: 2-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No.: 1402172-22-8 Key Differences:

Substituent Position and Functional Group Variations

1-Substituted Indazole Analog

Compound: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No.: 956388-05-9 Key Differences:

- THP group at the 1-position instead of 2-position, altering steric and electronic environments.

- May exhibit different regioselectivity in cross-coupling reactions .

Methyl-Substituted Indazole

Compound: 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No.: 1072709-32-0 Key Differences:

Preparation Methods

Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields reported for various steps in the synthesis of 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole .

| Step | Conditions | Yield (%) |

|---|---|---|

| Indazole Formation | Hydrazine + Ketone/Aldehyde (Acidic/Basic) | 75 - 85 |

| Tetrahydropyran Introduction | Tetrahydropyranyl Chloride + Base | 80 - 90 |

| Borylation | Pd Catalyst in Inert Atmosphere | 70 - 80 |

The preparation of This compound involves a series of well-defined synthetic steps that include indazole formation through hydrazine cyclization, introduction of the tetrahydropyran group via nucleophilic substitution, and final borylation using palladium catalysis. Each step has been optimized to ensure high yields and purity of the final product.

This compound's synthesis highlights the importance of careful selection of reagents and reaction conditions to achieve desired outcomes in complex organic synthesis. Further research may focus on optimizing these methods for industrial applications or exploring alternative pathways for synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?

- Methodology : The synthesis involves multi-step organic reactions:

Indazole Core Formation : Cyclization of substituted hydrazines with carbonyl compounds under acidic or thermal conditions.

Boronate Ester Introduction : Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .

THP Protection : The tetrahydro-2H-pyran (THP) group is introduced via acid-catalyzed (e.g., p-TsOH) reaction with dihydropyran to protect the indazole nitrogen, enhancing stability during subsequent reactions .

- Key Conditions : Use degassed solvents, inert atmosphere (N₂/Ar), and catalytic bases (e.g., KOAc).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., THP group at N-2, boronate at C-4). Key shifts:

- THP protons: δ 1.4–1.8 (m, 6H), δ 3.4–4.0 (m, 2H).

- Boronate B-O peaks: δ 1.3–1.4 (s, 12H) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., boron-10/11).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (ACN:H₂O gradient) .

Advanced Research Questions

Q. How can competing reaction pathways during the Suzuki-Miyaura coupling of this compound be analyzed and optimized?

- Methodology :

- Byproduct Identification : Use LC-MS or GC-MS to detect homocoupling (e.g., Ar-Ar) or protodeboronation products.

- Kinetic Studies : Monitor reaction progress via in-situ IR or ¹H NMR to optimize:

- Catalyst Loading : 1–5 mol% Pd(dppf)Cl₂ reduces side reactions.

- Base Selection : Cs₂CO₃ improves coupling efficiency over K₂CO₃ in polar aprotic solvents .

- Table : Optimization Parameters

| Condition | Yield (%) | Byproducts (%) |

|---|---|---|

| Pd(dppf)Cl₂ (2 mol%) | 78 | <5 |

| K₂CO₃ | 62 | 12 |

| Cs₂CO₃ | 85 | 3 |

Q. What strategies mitigate hydrolytic instability of the dioxaborolane moiety in aqueous environments?

- Methodology :

- Stabilization Techniques :

Lyophilization : Store the compound as a lyophilized powder under inert gas (Ar) at 2–8°C to prevent hydrolysis .

Co-solvent Systems : Use THF:H₂O (4:1) with buffered pH (7–8) to slow boronate ester degradation.

Chelation : Add EDTA (0.1 mM) to sequester metal ions that catalyze hydrolysis .

- Kinetic Analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking degradation products (e.g., boronic acid).

Q. How does the THP group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Protecting Group Stability : The THP group remains intact under Suzuki-Miyaura conditions (pH 7–10, 80–100°C) but is cleavable via HCl (1M in MeOH, 25°C, 2h) .

- Steric Effects : THP’s bulkiness may reduce coupling efficiency with sterically hindered aryl halides. Compare yields using THP-protected vs. unprotected indazole derivatives.

- Computational Modeling : DFT studies (e.g., Gaussian 09) to assess electronic/steric effects on transition-state energy .

Data Contradiction Analysis

Q. Why do reported yields for the boronate introduction step vary across studies (50–85%)?

- Analysis :

- Solvent Polarity : Higher yields in THF vs. DMF due to reduced side reactions (e.g., protodeboronation).

- Catalyst Deactivation : Residual moisture or oxygen in solvents lowers Pd catalyst activity.

- Purification Challenges : Boronate esters co-elute with pinacol byproducts in silica gel chromatography; use reverse-phase HPLC for higher purity .

Methodological Best Practices

- Synthetic Reproducibility : Pre-dry solvents (MgSO₄) and use Schlenk-line techniques for air-sensitive steps.

- Analytical Cross-Validation : Combine NMR, HRMS, and elemental analysis to resolve structural ambiguities.

- Safety Protocols : Handle boronate esters with nitrile gloves (hydrolysis products may irritate skin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.